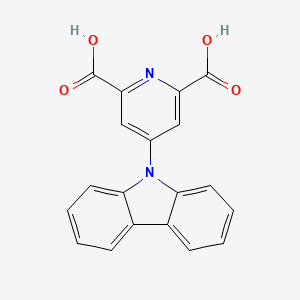

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

Übersicht

Beschreibung

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid is a complex organic compound featuring a carbazole group attached to a pyridine ring with two carboxylic acid groups at positions 2 and 6

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 9H-carbazole and pyridine-2,6-dicarboxylic acid as the primary starting materials.

Reaction Conditions: The reaction involves a coupling process, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene or dimethylformamide).

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The carboxylic acid groups can be further oxidized to their corresponding carboxylate salts.

Reduction: Reduction reactions are less common but can involve the reduction of the carbazole nitrogen.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.

Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution often requires strong acids or Lewis acids.

Major Products Formed:

Carboxylate Salts: Resulting from the oxidation of carboxylic acid groups.

Reduced Derivatives: Resulting from the reduction of the carbazole nitrogen.

Substituted Pyridines: Resulting from electrophilic substitution reactions.

Chemistry and Materials Science:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent hole-transporting properties.

Photovoltaic Cells: It is also explored for use in organic photovoltaic cells (OPVs) as an electron donor material.

Biology and Medicine:

Drug Design: The compound's structural complexity makes it a candidate for drug design and development, particularly in targeting specific biological pathways.

Bioimaging: Its fluorescence properties are utilized in bioimaging applications for tracking cellular processes.

Industry:

Sensors: The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.

Catalysts: It can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with molecular targets in biological systems. The carbazole group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can form coordination complexes with metal ions, influencing catalytic processes.

Molecular Targets and Pathways:

Enzymes: Interaction with specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors that regulate cellular signaling.

Metal Ions: Coordination with metal ions to form catalytic complexes.

Vergleich Mit ähnlichen Verbindungen

4-(9H-Carbazol-9-yl)triphenylamine: Used in OLEDs and OFETs.

4-(9H-Carbazol-9-yl)butylphosphonic acid: Employed in self-assembly monolayers (SAMs) for electronic devices.

Uniqueness: 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid stands out due to its dual carboxylic acid groups, which provide additional functionalization opportunities and enhance its utility in various applications compared to its counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile properties make it a valuable compound in the advancement of technology and medicine.

Biologische Aktivität

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid, with the CAS number 2079886-11-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C19H12N2O4

- Molar Mass : 332.31 g/mol

The compound features a carbazole moiety linked to a pyridine dicarboxylic acid structure, which contributes to its unique chemical behavior and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular targets and pathways. Key areas of investigation include:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been explored in various studies.

The biological activity of this compound can be attributed to several mechanisms:

- Chelation Properties : The presence of carboxylic acid groups allows for metal ion chelation, which can influence enzymatic activities and cellular signaling pathways.

- Radical Scavenging : The compound's structure enables it to scavenge free radicals, thereby mitigating oxidative damage in cells.

- Inhibition of Pathways : Studies indicate that it may inhibit specific signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical concentrations when treated with this compound, highlighting its potential as an antioxidant agent.

Study 2: Antimicrobial Effects

In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited moderate antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory effects revealed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic application in inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of pyridine and carbazole structures exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have shown that compounds containing similar structural motifs can effectively block proliferation in various cancer models, suggesting that 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid may possess similar bioactivity .

Antimicrobial Properties : The pyridine ring is known for its biological activity, including antimicrobial effects. Compounds with pyridine derivatives have shown efficacy against a range of pathogens, indicating that this compound could be explored for developing new antimicrobial agents .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of carbazole derivatives make them suitable for applications in OLED technology. The compound can be used as a host material or an electron transport layer due to its high thermal stability and good charge transport properties. Research has demonstrated that incorporating such compounds into OLEDs can enhance their efficiency and stability .

Photovoltaic Devices : Similar to OLEDs, the compound's electronic characteristics may also be harnessed in organic photovoltaic cells. Its ability to facilitate charge separation and transport can improve the performance of solar cells based on organic materials .

Coordination Chemistry Applications

Ligand Development : The compound serves as a versatile ligand in coordination chemistry. Its ability to coordinate with various metal ions can lead to the formation of metal complexes with potential applications in catalysis and material synthesis. Studies have shown that such complexes can exhibit enhanced catalytic activity compared to their non-coordinated counterparts .

Case Studies and Experimental Findings

| Study | Findings | Application Area |

|---|---|---|

| Amer et al. (2018) | Synthesis of novel pyrazole derivatives showed promising anticancer effects | Medicinal Chemistry |

| Silva et al. (2022) | Evaluated anti-proliferative activity against cancer cell lines | Medicinal Chemistry |

| Recent Advances in Pyrazole Compounds | Discussed functionalization techniques enhancing electronic properties for OLEDs | Materials Science |

Eigenschaften

IUPAC Name |

4-carbazol-9-ylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4/c22-18(23)14-9-11(10-15(20-14)19(24)25)21-16-7-3-1-5-12(16)13-6-2-4-8-17(13)21/h1-10H,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZJQEFBCUVVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=NC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.